molecular formula C8H7ClF5N B6310804 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride CAS No. 2088941-74-4

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6310804
CAS No.: 2088941-74-4
M. Wt: 247.59 g/mol
InChI Key: KGHUIPXEDXAANE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it a valuable compound in the design of drugs and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline hydrochloride: This compound is similar but lacks the difluoromethyl group.

    4-(Difluoromethyl)aniline hydrochloride: This compound is similar but lacks the trifluoromethyl group.

Uniqueness

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-7(10)5-2-1-4(14)3-6(5)8(11,12)13;/h1-3,7H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHUIPXEDXAANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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